molecular formula C8H6BrNO2 B11754410 4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one

4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B11754410
M. Wt: 228.04 g/mol
InChI Key: FBHKIEZOAWZTLQ-UHFFFAOYSA-N
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Description

4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 7th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the bromination of 7-hydroxy-2,3-dihydro-1H-indol-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum trichloride to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-bromo-7-oxo-2,3-dihydro-1H-indol-2-one.

    Reduction: Formation of 7-hydroxy-2,3-dihydro-1H-indol-2-one.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
  • 7-bromo-3,4-dihydronaphthalen-1(2H)-one
  • 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Uniqueness

4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

4-bromo-7-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)8-4(5)3-7(12)10-8/h1-2,11H,3H2,(H,10,12)

InChI Key

FBHKIEZOAWZTLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)O)Br

Origin of Product

United States

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